



# ensuring consistent SR 142948-C3-NHMe delivery in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320 Get Quote

#### **Technical Support Center: SR 142948**

This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent in vivo delivery of SR 142948, a potent, non-peptide neurotensin receptor (NTR) antagonist. While the specific nomenclature "SR 142948-C3-NHMe" may refer to a particular salt or analog, the guidance provided here is based on the well-characterized compound SR 142948 (also known as SR 142948A).

### Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

A1: SR 142948 is a selective, non-peptide antagonist of neurotensin receptors (NTRs), particularly the NTS1 and NTS2 receptor subtypes.[1] It binds with high affinity (IC50 = 0.32 - 3.96 nM) to these receptors, blocking the downstream signaling pathways initiated by the endogenous ligand, neurotensin.[2][3][4] Its mechanism involves inhibiting effects such as inositol monophosphate formation and intracellular calcium mobilization.[5][6][7] Due to its ability to cross the blood-brain barrier and its oral activity, it is a valuable tool for studying the role of neurotensin in the central nervous system, including its involvement in psychiatric disorders, pain, and thermoregulation.[5][6]

Q2: What are the recommended storage conditions for SR 142948?







A2: For long-term stability, SR 142948 powder should be stored at +4°C.[2][3] Once reconstituted into a stock solution, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]

Q3: Is SR 142948 orally bioavailable?

A3: Yes, SR 142948 is characterized as an orally active antagonist in vivo.[2][3][6] Studies have shown its efficacy when administered via oral gavage (p.o.) in mice and rats, where it effectively antagonized neurotensin-induced behaviors.[5][6][7]

Q4: What are the known species differences in response to SR 142948?

A4: While SR 142948 has demonstrated efficacy in both mice and rats, researchers should be aware of potential interspecies differences in physiology that can affect drug performance.[6][8] [9] Factors such as metabolism, plasma protein binding, and differences in neurotensin receptor distribution can lead to variations in pharmacokinetic and pharmacodynamic profiles. [8][9][10] It is crucial to perform dose-response studies in the specific animal model being used.

#### **Troubleshooting Inconsistent In Vivo Delivery**

This guide addresses common issues encountered during in vivo experiments with SR 142948.

## Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                                                                                                        | Potential Cause                                                                                                                                      | Recommended Solution                                                                                                                                                                                                               |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variable or no observable effect at expected doses.                                                                                                            | Poor Solubility/Precipitation:     The compound may have     crashed out of solution before     or after administration.                             | 1. Review the formulation protocol. Ensure the correct solvents and order of addition are used. Gentle heating and/or sonication can aid dissolution.[5] Consider using a vehicle with higher solubilizing capacity (see Table 2). |
| 2. Compound Degradation:<br>Improper storage of stock<br>solutions or working solutions<br>can lead to loss of potency.                                        | 2. Prepare fresh working solutions for each experiment from properly stored, aliquoted stock solutions. Avoid repeated freeze-thaw cycles.[5]        |                                                                                                                                                                                                                                    |
| 3. Incorrect Administration: Issues with injection technique (e.g., subcutaneous leakage during an intraperitoneal injection) can lead to inconsistent dosing. | 3. Ensure proper training on administration techniques for the chosen route (e.g., oral gavage, i.p. injection). Verify the full dose was delivered. | _                                                                                                                                                                                                                                  |
| Unexpected toxicity or adverse events.                                                                                                                         | Vehicle Toxicity: The solvent vehicle itself may be causing adverse effects at the administered volume.                                              | 1. Run a vehicle-only control group to assess baseline toxicity. If necessary, explore alternative, less toxic vehicle formulations.                                                                                               |
| 2. Off-Target Effects: Although selective, high concentrations may lead to off-target pharmacology.                                                            | 2. Perform a dose-response study to identify the minimum effective dose. Review literature for known off-target activities of NTR antagonists.       |                                                                                                                                                                                                                                    |
| 3. High Compound  Concentration: Too high a  concentration in the                                                                                              | 3. Lower the concentration and increase the injection volume if possible, while respecting                                                           |                                                                                                                                                                                                                                    |



| formulation can cause local irritation or precipitation at the injection site.                                                                      | animal welfare guidelines for maximum injection volumes.                                                                                          |                                                                                                                                  |
|-----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| High variability between subjects.                                                                                                                  | 1. Inconsistent Formulation: The drug may not be homogeneously dissolved or suspended in the vehicle, leading to different doses for each animal. | 1. Ensure the formulation is a clear solution or a uniform suspension. Vortex or sonicate the solution before drawing each dose. |
| 2. Biological Variability: Natural physiological differences between animals (e.g., metabolism, absorption rate) can contribute to variability.[11] | 2. Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and from the same supplier.  |                                                                                                                                  |

## **Data Summary Tables**

Table 1: Physicochemical and Solubility Data for SR 142948

| Property                | Value                                 | Source     |  |
|-------------------------|---------------------------------------|------------|--|
| Molecular Weight        | 685.86 g/mol                          | [2][3]     |  |
| Formula                 | C39H51N5O6                            | [2][3]     |  |
| Max Solubility in DMSO  | 51.44 - 100 mg/mL (75 -<br>145.80 mM) | [3][4][12] |  |
| Max Solubility in Water | 17.15 mg/mL (25 mM) [2][3][4]         |            |  |
| Purity                  | ≥97% (HPLC)                           | [2][3]     |  |

Table 2: Example In Vivo Vehicle Formulations for SR 142948



| Formulation<br>Composition                           | Max Achieved<br>Solubility | Route           | Source  |
|------------------------------------------------------|----------------------------|-----------------|---------|
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 5 mg/mL (7.29 mM)        | Parenteral      | [5][12] |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 5 mg/mL (7.29 mM)        | Parenteral      | [5][12] |
| 10% DMSO, 90%<br>Corn Oil                            | ≥ 5 mg/mL (7.29 mM)        | Oral/Parenteral | [5][12] |

### **Experimental Protocols & Methodologies**

Protocol 1: Preparation of SR 142948 Stock Solution (10 mM in DMSO)

- Materials: SR 142948 powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
- Calculation: Based on the molecular weight of 685.86 g/mol, calculate the mass of SR 142948 needed. For 1 mL of a 10 mM stock, 6.86 mg is required.
- Procedure: a. Weigh the calculated amount of SR 142948 powder in a sterile microcentrifuge tube. b. Add the corresponding volume of DMSO to achieve the target concentration. c.
   Vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.[12] d. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C.[5]

Protocol 2: Formulation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a 1 mg/mL working solution using a common vehicle. The final concentration of DMSO is kept low (e.g., 5-10%) to minimize toxicity.

Materials: 10 mM SR 142948 stock in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).







Procedure: a. In a sterile tube, add the solvents in the following order, vortexing after each addition: i. 100 μL of 10 mM SR 142948 stock in DMSO. ii. 400 μL of PEG300. iii. 50 μL of Tween-80. iv. 450 μL of sterile saline. b. This yields 1 mL of a solution containing 1 mg/mL SR 142948 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12] c. Visually inspect the solution to ensure it is clear and free of precipitation. Warm or sonicate briefly if necessary. d. Prepare fresh on the day of the experiment.

#### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for a typical in vivo study using SR 142948.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. merckmillipore.com [merckmillipore.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing the use and interpretation of animal models in the development of parenteral drug delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [ensuring consistent SR 142948-C3-NHMe delivery in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616320#ensuring-consistent-sr-142948-c3-nhmedelivery-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com